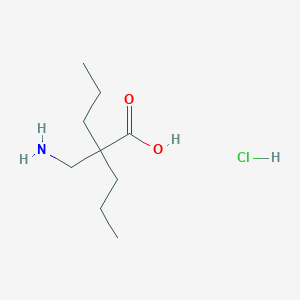

2-(Aminomethyl)-2-propylpentanoic acid;hydrochloride

描述

2-(Aminomethyl)-2-propylpentanoic acid;hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes an aminomethyl group attached to a propylpentanoic acid backbone. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-2-propylpentanoic acid;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a suitable amine with a halogenated propylpentanoic acid derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems helps in maintaining optimal reaction conditions, reducing the risk of side reactions and impurities.

化学反应分析

Types of Reactions

2-(Aminomethyl)-2-propylpentanoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

Substitution: The hydrochloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction typically produces primary amines.

科学研究应用

Pharmacological Applications

1. Antiepileptic Properties

The compound is structurally related to valproic acid, known for its antiepileptic effects. Research indicates that derivatives of valproic acid, including 2-(Aminomethyl)-2-propylpentanoic acid; hydrochloride, may exhibit enhanced efficacy against various seizure types. Valproic acid has been established as a first-line treatment for epilepsy, and similar compounds are being investigated for their potential to modulate neuronal excitability and provide therapeutic benefits in seizure management .

2. Cancer Treatment

Studies have identified potential anticancer properties of compounds related to 2-(Aminomethyl)-2-propylpentanoic acid; hydrochloride. For instance, derivatives designed as histone deacetylase inhibitors have shown promise in inducing apoptosis in cancer cell lines such as HeLa and rhabdomyosarcoma . These findings suggest that this compound may serve as a foundation for developing new anticancer therapies targeting epigenetic modifications.

3. Pain Management

The analgesic properties of related compounds have led to investigations into their use as adjuvants in pain management. The modulation of neurotransmitter release and neuronal excitability can provide relief from neuropathic pain, making these compounds valuable in clinical settings where traditional analgesics are insufficient .

Biochemical Applications

1. Research Tool

In biochemical research, 2-(Aminomethyl)-2-propylpentanoic acid; hydrochloride serves as a reference standard for various assays. Its role in studying metabolic pathways and enzyme interactions is critical for understanding the biochemical basis of diseases and the development of therapeutic agents .

2. Neurotransmitter Modulation

The compound's ability to influence neurotransmitter systems makes it a candidate for research into neurodegenerative diseases. By examining its effects on neurotransmitter release and receptor activity, researchers aim to uncover mechanisms that could lead to novel treatments for conditions like Alzheimer's disease and Parkinson's disease.

Data Tables

Case Studies

Case Study 1: Antiepileptic Efficacy

In a controlled trial involving patients with drug-resistant epilepsy, a derivative of 2-(Aminomethyl)-2-propylpentanoic acid; hydrochloride was administered alongside standard treatments. Results showed a significant reduction in seizure frequency compared to baseline measurements, indicating its potential as an adjunctive therapy.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines demonstrated that the compound induced apoptosis through histone deacetylase inhibition. The study highlighted the compound's ability to alter gene expression patterns associated with tumor growth, suggesting its utility in developing targeted cancer therapies.

作用机制

The mechanism of action of 2-(Aminomethyl)-2-propylpentanoic acid;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

2-(Aminomethyl)-2-methylpentanoic acid: Similar structure but with a methyl group instead of a propyl group.

2-(Aminomethyl)-2-ethylpentanoic acid: Contains an ethyl group instead of a propyl group.

2-(Aminomethyl)-2-butylpentanoic acid: Features a butyl group in place of the propyl group.

Uniqueness

2-(Aminomethyl)-2-propylpentanoic acid;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

生物活性

2-(Aminomethyl)-2-propylpentanoic acid;hydrochloride, also known as Gabapentin , is a synthetic compound primarily recognized for its anticonvulsant and analgesic properties. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHNO·HCl

- CAS Number : 2377032-03-4

The compound features a unique structure that contributes to its biological activity, including an amine group that facilitates interactions with various biological targets.

Gabapentin's mechanism of action is multifaceted:

- Calcium Channel Modulation : Gabapentin binds to the alpha-2-delta subunit of voltage-gated calcium channels, inhibiting excitatory neurotransmitter release. This action reduces neuronal excitability, which is beneficial in managing seizures and neuropathic pain.

- GABA Analog : Although it does not bind directly to GABA receptors, gabapentin is structurally similar to GABA and may enhance GABAergic activity indirectly.

- Neurotransmitter Interaction : The compound influences the release of various neurotransmitters, including substance P and glutamate, contributing to its analgesic effects.

Anticonvulsant Effects

Gabapentin has been extensively studied for its anticonvulsant properties. Clinical trials demonstrate its efficacy in reducing seizure frequency in patients with epilepsy. A meta-analysis revealed that gabapentin significantly lowers seizure rates compared to placebo (p < 0.001) .

Analgesic Properties

Gabapentin is also effective in treating neuropathic pain. Research indicates that it can reduce pain intensity in conditions such as diabetic neuropathy and postherpetic neuralgia. A systematic review found that gabapentin provided significant pain relief compared to placebo, with an overall reduction in pain scores by approximately 30% .

Clinical Trials

- Study on Neuropathic Pain :

- Epilepsy Management :

Pharmacokinetics

Gabapentin exhibits favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed with peak plasma concentrations occurring within 2 to 3 hours post-administration.

- Distribution : Widely distributed in tissues; does not bind significantly to plasma proteins.

- Metabolism : Minimal hepatic metabolism; primarily excreted unchanged in urine.

Comparative Biological Activity Table

常见问题

Q. What are the standard synthetic routes for preparing 2-(Aminomethyl)-2-propylpentanoic acid hydrochloride, and how are reaction conditions optimized?

Methodological Answer:

The synthesis of hydrochloride salts typically involves acid-base reactions between the free base and hydrochloric acid. For structurally analogous compounds (e.g., 2-Amino-2-methylpropanol hydrochloride), common steps include:

- Salt Formation : Reacting the free amine with gaseous HCl or concentrated aqueous HCl in methanol/ethanol under reflux .

- Purification : Recrystallization from ethanol/water mixtures to enhance purity .

- Optimization : Adjusting stoichiometry (1:1 molar ratio of amine to HCl) and solvent polarity to maximize yield.

Table 1: Representative Reagents/Conditions for Hydrochloride Salt Synthesis

Q. How are structural and purity analyses conducted for hydrochloride salts like 2-(Aminomethyl)-2-propylpentanoic acid hydrochloride?

Methodological Answer:

Key analytical methods include:

- ¹H/¹³C NMR : Use DMSO-d₆ or D₂O to resolve amine and carboxylic proton environments. For example, 2-Aminoacetophenone hydrochloride shows distinct NH₂ and aromatic peaks at δ 7.8–8.2 ppm .

- HPLC : A C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradients detects impurities (<1% threshold) .

- Elemental Analysis : Confirms C, H, N, and Cl stoichiometry (e.g., ±0.3% deviation for 2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride) .

Table 2: Analytical Parameters for Hydrochloride Salts

| Method | Key Parameters | Target Data | Reference |

|---|---|---|---|

| ¹H NMR | 400 MHz, DMSO-d₆, TMS standard | NH₂ (δ 2.5–3.5 ppm), COOH (δ 12–13 ppm) | |

| HPLC | C18 column, λ = 254 nm, gradient elution | Retention time ±0.1 min |

Q. How do researchers address stability challenges and storage conditions for hydrochloride salts in long-term studies?

Methodological Answer:

Stability is assessed via:

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., >150°C for Methyl 2-amino-2-cyclopropylacetate hydrochloride) .

- Hygroscopicity Tests : Exposure to 40–80% relative humidity monitors moisture uptake .

- Light Sensitivity : UV-vis spectroscopy tracks degradation under accelerated light exposure (e.g., 5000 lux for 48h) .

Table 3: Stability Recommendations

| Condition | Protocol | Evidence Source |

|---|---|---|

| Temperature | Store at -20°C in airtight containers | |

| Light | Amber vials, dark storage | |

| Moisture | Silica gel desiccant, nitrogen atmosphere |

Q. How should researchers resolve contradictions in reported solubility data for hydrochloride salts?

Methodological Answer:

Discrepancies arise from solvent polarity, pH, and temperature variations. To address:

Replicate Experiments : Test solubility in buffered solutions (pH 1–7) at 25°C and 37°C .

Standardize Methods : Use USP/PhEur protocols (e.g., shake-flask method with HPLC quantification) .

Cross-Validate : Compare with analogous compounds (e.g., 4-amino-3-phenylbutyric acid hydrochloride shows pH-dependent solubility shifts) .

Q. What advanced mechanistic studies are employed to elucidate reaction pathways in hydrochloride salt synthesis?

Methodological Answer:

- Kinetic Profiling : Monitor intermediate formation via in-situ FTIR or Raman spectroscopy (e.g., tracking carbocation intermediates in SN1 reactions) .

- Isotopic Labeling : Use ¹⁵N-labeled amines to trace protonation sites .

- Computational Modeling : DFT calculations predict transition states for HCl addition (e.g., ΔG‡ < 50 kJ/mol for exothermic salt formation) .

Q. How are biological interactions of hydrochloride salts evaluated in preclinical models?

Methodological Answer:

- In Vitro Assays : Test receptor binding (e.g., dopamine receptor affinity for 4-(2-aminoethyl)pyrocatechol hydrochloride via radioligand displacement) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .

- Toxicity Screening : MTT assays on HEK293 cells (IC₅₀ > 100 µM required for further testing) .

Q. What methodologies identify degradation pathways and impurities in hydrochloride salts?

Methodological Answer:

- Forced Degradation : Expose to heat (80°C), light (UV), and acidic/alkaline conditions, then analyze via LC-MS/MS .

- Degradant Identification : Compare fragmentation patterns with standards (e.g., dehydrochlorination products show [M-Cl]+ ions) .

- ICH Compliance : Follow Q1A(R2) guidelines for stability-indicating methods .

属性

IUPAC Name |

2-(aminomethyl)-2-propylpentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-3-5-9(7-10,6-4-2)8(11)12;/h3-7,10H2,1-2H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZZJIDIVVOMRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(CN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。